(2S)-hydroxy-2 hexanone-4 (2S)-hydroxy-2 hexanone-4
Brand Name: Vulcanchem
CAS No.: 33683-44-2
VCID: VC8266177
InChI: InChI=1S/C6H12O2/c1-3-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3
SMILES: CCC(=O)CC(C)O
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol

(2S)-hydroxy-2 hexanone-4

CAS No.: 33683-44-2

Cat. No.: VC8266177

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

(2S)-hydroxy-2 hexanone-4 - 33683-44-2

Specification

CAS No. 33683-44-2
Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
IUPAC Name 5-hydroxyhexan-3-one
Standard InChI InChI=1S/C6H12O2/c1-3-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3
Standard InChI Key XHYXKWWFNRBCGE-UHFFFAOYSA-N
SMILES CCC(=O)CC(C)O
Canonical SMILES CCC(=O)CC(C)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

(2S)-Hydroxy-2-hexanone-4 (IUPAC name: (2S)-4-hydroxyhexan-2-one) features a six-carbon backbone with functional groups at positions 2 and 4 (Figure 1). The hydroxyl group at C2 adopts an S-configuration, conferring chirality, while the ketone at C4 introduces electrophilic reactivity. This arrangement distinguishes it from metabolites like 5-hydroxy-2-hexanone, where hydroxylation occurs at the terminal carbon .

Table 1: Key Structural Attributes of (2S)-Hydroxy-2-Hexanone-4

PropertyValue/Description
Molecular formulaC₆H₁₂O₂
Molecular weight116.16 g/mol
Functional groupsHydroxyl (C2), ketone (C4)
ChiralityS-configuration at C2
CAS RegistryNot formally assigned

Synthesis and Industrial Relevance

Synthetic Routes

While no direct synthesis protocols for (2S)-hydroxy-2-hexanone-4 are documented, analogous β-diketones and hydroxyketones are synthesized via alkali metal alkoxide-catalyzed condensation. For example, 2,4-hexanedione is produced by reacting alkyl isobutyrates with ketones like 3-methylbutanone . Adapting such methods could involve asymmetric catalysis to achieve the desired S-configuration.

Applications in Coordination Chemistry

Chiral hydroxyketones serve as ligands in biomimetic metal complexes. Resorcinarene-based zinc(II) complexes, for instance, utilize diketonates to model enzyme active sites . The S-configuration of (2S)-hydroxy-2-hexanone-4 may enhance stereoselectivity in catalytic systems, though experimental validation is needed.

Absorption, Distribution, and Metabolism

Pharmacokinetic Analogies to 2-Hexanone

Studies on 2-hexanone (CAS 591-78-6) reveal rapid absorption via inhalation, oral, and dermal routes, with systemic distribution to liver, kidney, and brain . While (2S)-hydroxy-2-hexanone-4 lacks direct data, its hydroxyl group may alter solubility and tissue penetration compared to parent ketones.

Table 2: Comparative Absorption Metrics of Hexanone Derivatives

CompoundAbsorption Rate (Skin)Bioavailability (%)
2-Hexanone 4.8–8.0 µg/cm²-min~65–68 (inhalation)
2,4-Hexanedione Not reportedNot reported
(2S)-Hydroxy-2-hexanone-4Inferred slowerHypothetical <50

Metabolic Pathways

2-Hexanone undergoes ω-1 oxidation to form 5-hydroxy-2-hexanone, which is further metabolized to 2,5-hexanedione—a neurotoxic γ-diketone . For (2S)-hydroxy-2-hexanone-4, competing pathways may include:

  • Oxidation: Conversion to 2,4-hexanedione via dehydrogenation.

  • Reduction: Formation of 2,4-hexanediol if the ketone group is reduced.

  • Conjugation: Glucuronidation or sulfation at the hydroxyl group, enhancing urinary excretion.

CompoundLD₅₀ (Rat, oral)Neurotoxic Threshold
2-Hexanone 1,600 mg/kg300 ppm (inhalation)
2,5-Hexanedione 200 mg/kg50 ppm (inhalation)
2,4-Hexanedione Not establishedNot reported

Dermal and Ocular Hazards

Given the skin permeability of 2-hexanone (4.8–8.0 µg/cm²-min) , (2S)-hydroxy-2-hexanone-4 likely poses similar dermal risks. Protective equipment is recommended during handling.

Research Gaps and Future Directions

  • Synthetic Accessibility: Develop enantioselective routes to isolate (2S)-hydroxy-2-hexanone-4.

  • Metabolic Profiling: Investigate interspecies differences in hydroxylation and conjugation.

  • Toxicodynamic Studies: Assess neurotoxic potential using in vitro models.

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